N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide
Overview
Description
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide is a complex organic compound that features a benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide typically involves the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring is synthesized by the cyclization of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions.
Coupling with Aromatic Acids: The benzothiazole derivative is then coupled with aromatic acids using coupling agents such as hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in the presence of a solvent like dimethylformamide (DMF).
Introduction of Sulfamoyl Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, would be emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or neutral conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Nitric acid, halogens; acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated derivatives.
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: The compound can modulate signaling pathways such as the NF-κB pathway, which is involved in inflammation and immune response.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzothiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial properties.
N-(1,3-benzothiazol-2-yl)-4-substituted benzamides: Exhibits various biological activities, including anticancer and antimicrobial effects.
Uniqueness
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide is unique due to its combination of a benzothiazole moiety with a sulfamoyl group, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse biological activities .
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O3S2/c1-3-5-18-29(4-2)34(31,32)22-16-12-19(13-17-22)25(30)27-21-14-10-20(11-15-21)26-28-23-8-6-7-9-24(23)33-26/h6-17H,3-5,18H2,1-2H3,(H,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AACIKYGPLGPCMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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